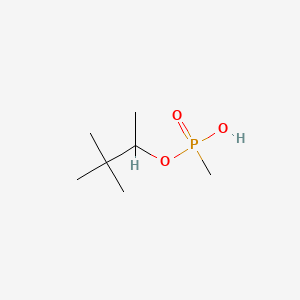![molecular formula C12H22O4 B1194251 9-Ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol CAS No. 89885-86-9](/img/structure/B1194251.png)
9-Ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Talaromycin C is a natural product found in Talaromyces stipitatus with data available.
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
Research on compounds related to 9-Ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol, such as various 1,7-dioxaspiro[5.5]undecanes, has focused on their crystal structures. For instance, the structures of several related compounds have been determined using X-ray crystallography, revealing details about their molecular conformations and intermolecular hydrogen bonding patterns (Brimble et al., 1997).
Synthesis from Natural Sources
The synthesis of related compounds from natural sources like D-fructose has been explored. For example, (3R,4R,5S,6R,9RS)-9-Ethyl-3,4,5-trihydroxy-1,7-dioxaspiro[5.5]undecane has been synthesized from D-fructose and used in the production of talaromycins (Cubero & Plaza Lo´pez-Espinosa, 1990).
Role in Insect Pheromones
Significant research has been conducted on the role of 1,7-dioxaspiro[5.5]undecanes in insect pheromones. These compounds are found in various fruit-fly species and have implications in the study of insect behavior and pest control (Fletcher et al., 1992).
Chemical Ecology and Biosynthesis
Studies in chemical ecology have focused on the synthesis and function of these compounds in insects. This includes research on their biosynthesis pathways, their role as insect pheromones, and potential applications in pest management (Francke & Kitching, 2001).
Stereochemistry and Enantioselective Synthesis
The stereochemistry of these compounds is a key focus in many studies, with significant attention given to enantiospecific syntheses. This is crucial for understanding their biological activity and potential applications (Cubero & Plaza López-Espinosa, 1992).
Applications in Organic Chemistry
The synthesis and study of 1,7-dioxaspiro[5.5]undecanes have broader implications in organic chemistry, contributing to our understanding of spiro compounds and their properties (Schwartz et al., 2005).
Eigenschaften
CAS-Nummer |
89885-86-9 |
|---|---|
Produktname |
9-Ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol |
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
9-ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C12H22O4/c1-2-9-3-4-12(15-7-9)5-11(14)10(6-13)8-16-12/h9-11,13-14H,2-8H2,1H3 |
InChI-Schlüssel |
VDWRKBZMQNPUOB-KBIHSYGRSA-N |
Isomerische SMILES |
CC[C@@H]1CCC2(C[C@H]([C@@H](CO2)CO)O)OC1 |
SMILES |
CCC1CCC2(CC(C(CO2)CO)O)OC1 |
Kanonische SMILES |
CCC1CCC2(CC(C(CO2)CO)O)OC1 |
Synonyme |
talaromycin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



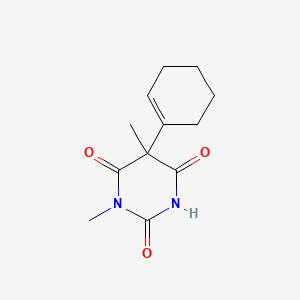
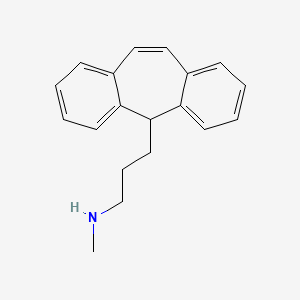
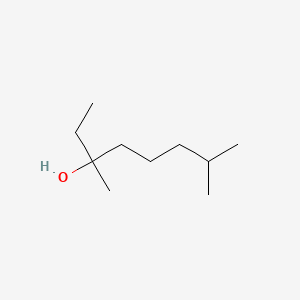
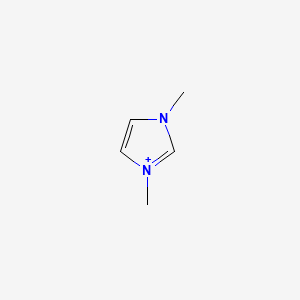

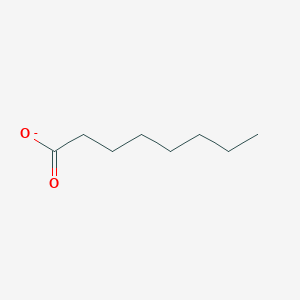
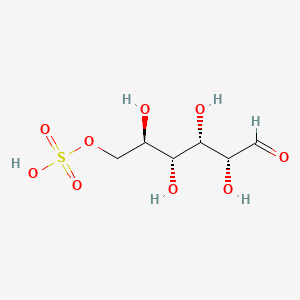
![5-Acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1194182.png)
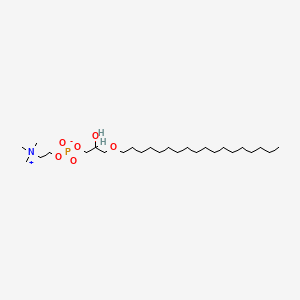
![2,2-Dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1194186.png)
![1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde](/img/structure/B1194187.png)


